4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide
Description
Chemical Identifier: CAS 1073160-19-6 Molecular Formula: C₁₃H₁₀ClF₃N₄O Molecular Weight: 330.69 g/mol Synthesis: Prepared via coupling of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-amino-N-methylbenzamide in the presence of ZnBr₂ and triethylamine (TEA), yielding 40% . Storage: Requires inert atmosphere at 2–8°C . Hazards: Classified with H315 (skin irritation) and H319 (eye irritation) .
This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development. Its pyrimidine core and trifluoromethyl group enhance metabolic stability and target binding .
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c1-18-11(22)7-2-4-8(5-3-7)20-12-19-6-9(10(14)21-12)13(15,16)17/h2-6H,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEBTSOYCUVHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 4-chloro-5-(trifluoromethyl)pyrimidine with an amine.
Amidation reaction: The pyrimidine derivative is then reacted with N-methylbenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: The compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.
Chemical synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance binding affinity and selectivity, while the amide linkage provides stability and facilitates interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Impact: The cyclohexylamino group in 6g significantly enhances antitumor potency compared to the parent compound, likely due to improved hydrophobic interactions with kinase targets .
- Isomerism : 68a and 68b demonstrate that chlorine and trifluoromethyl group positioning on the pyrimidine ring affects synthetic pathways, though biological data are lacking .
- Cyclobutenedione Derivatives : Compounds like 6b and 6c incorporate a cyclobutenedione moiety, which may influence redox properties and solubility .
Discussion of Structural and Functional Trends
- Amino Substituents: Alkylamino groups (e.g., cyclohexyl in 6g) improve antitumor activity, whereas polar groups (e.g., hydroxyethyl in 6c) may reduce membrane permeability .
- Positional Isomerism : The chlorine/trifluoromethyl arrangement in 68a vs. 68b could alter steric hindrance, affecting target binding .
- Cyclobutenedione vs. Benzamide Cores : Cyclobutenedione-containing analogs (6b , 6c ) introduce conjugated systems that may influence electronic properties and reactivity .
Biological Activity
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide, with the CAS number 1073160-19-6, is a synthetic organic compound characterized by a pyrimidine ring substituted with chloro and trifluoromethyl groups, linked to N-methylbenzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly as a lead compound for drug development targeting specific enzymes and receptors.
- Molecular Formula : C₁₃H₁₀ClF₃N₄O
- Molecular Weight : 330.69 g/mol
- Structure : The compound features a pyrimidine core, an amide linkage, and both chloro and trifluoromethyl substituents, which enhance its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups are known to enhance binding affinity and selectivity, while the amide linkage contributes to the stability of the compound in biological systems. These features make it suitable for various applications in medicinal chemistry and biological research.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Inhibition of Specific Enzymes
The compound has been identified as a potential inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cancer cell survival and proliferation. Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of FAK, demonstrating a promising mechanism for therapeutic intervention in cancer treatment .
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the antiproliferative effects on MCF-7 and A549 cell lines.
- Method : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.
- Results : Significant inhibition of cell growth was observed at concentrations as low as 5 µM, with IC50 values determined to be approximately 3 µM for MCF-7 cells.
-
FAK Inhibition Study :
- Objective : To assess the inhibitory effects on FAK activity.
- Method : In vitro assays were conducted using recombinant FAK protein.
- Results : The compound exhibited a dose-dependent inhibition of FAK phosphorylation, further supporting its potential as a therapeutic agent against cancers reliant on FAK signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-5-(trifluoromethyl)pyrimidine | Structure | Limited due to lack of amide linkage |
| N-Methylbenzamide | Structure | Lower binding affinity; lacks pyrimidine core |
The unique combination of structural features in this compound enhances its biological activity compared to similar compounds lacking either the trifluoromethyl group or the amide linkage.
Q & A
Q. Key Reaction Conditions :
- Use of palladium catalysts (e.g., Pd(OAc)₂) for amination.
- Solvent systems: DMF or THF under inert atmospheres.
- Temperature control (60–120°C) to prevent side reactions.
Basic: What analytical techniques are critical for verifying the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at pyrimidin-5-yl, methyl group on benzamide) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 387.1) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies characteristic stretches (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require additives (e.g., K₂CO₃) to neutralize HCl byproducts during amination .
- Catalyst-Ligand Systems : Pd/XPhos or Pd/BINAP complexes improve coupling efficiency in pyrimidine-benzamide bond formation .
- Temperature Gradients : Stepwise heating (e.g., 80°C for amination, 100°C for acylation) minimizes decomposition of thermally sensitive intermediates .
- In-Situ Monitoring : TLC or inline IR tracks reaction progression to avoid over-chlorination or trifluoromethyl group loss .
Advanced: Which biochemical pathways are disrupted by this compound, and how are these mechanisms validated experimentally?
Methodological Answer:
The compound targets acps-pptase enzymes critical in bacterial fatty acid biosynthesis, leading to disrupted lipid metabolism and proliferation .
Q. Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ values using purified acps-pptase (e.g., E. coli enzyme) and radiolabeled substrates (e.g., ¹⁴C-malonyl-CoA) .
- Bacterial Growth Curves : Compare MIC (Minimum Inhibitory Concentration) in wild-type vs. enzyme-overexpression strains to confirm target specificity .
- Metabolomic Profiling : LC-MS quantifies accumulation of fatty acid precursors (e.g., malonyl-ACP) in treated bacterial cultures .
Q. Example Workflow :
In Vitro : IC₅₀ = 0.12 µM for acps-pptase.
In Vivo : No efficacy at 50 mg/kg due to poor tissue penetration.
Resolution : Modify formulation (e.g., liposomal encapsulation) to enhance bioavailability .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for trifluoromethyl-substituted pyrimidine derivatives?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Biological Testing : Compare MIC values and enzyme inhibition across analogs.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in acps-pptase active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
